molecular formula C13H17N3O4 B592352 tert-Butyl bis(oxazol-4-ylmethyl)carbamate CAS No. 1646152-48-8

tert-Butyl bis(oxazol-4-ylmethyl)carbamate

Cat. No.: B592352
CAS No.: 1646152-48-8
M. Wt: 279.296
InChI Key: NJRQCERJVRSPIJ-UHFFFAOYSA-N
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Description

tert-Butyl bis(oxazol-4-ylmethyl)carbamate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29 g/mol . It is characterized by the presence of two oxazole rings and a tert-butyl carbamate group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl bis(oxazol-4-ylmethyl)carbamate typically involves the reaction of oxazole derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with oxazole derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bis(oxazol-4-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

tert-Butyl bis(oxazol-4-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-Butyl bis(oxazol-4-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The tert-butyl carbamate group provides steric hindrance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl bis(oxazol-4-ylmethyl)carbamate is unique due to the presence of both oxazole rings and a tert-butyl carbamate group, providing a balance of reactivity and stability. This combination makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N,N-bis(1,3-oxazol-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)16(4-10-6-18-8-14-10)5-11-7-19-9-15-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRQCERJVRSPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=COC=N1)CC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601163704
Record name Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646152-48-8
Record name Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646152-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N,N-bis(4-oxazolylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601163704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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